6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine
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Overview
Description
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine is a synthetic compound characterized by its unique structural features It belongs to the class of hexopyranosylamines, which are derivatives of hexopyranose sugars
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine typically involves the reaction of a hexopyranose derivative with 4,5-dimethyl-2-nitroaniline. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the hexopyranose are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Glycosylamine: The protected hexopyranose is reacted with 4,5-dimethyl-2-nitroaniline under acidic or basic conditions to form the glycosylamine.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-deoxy-N-(2-methyl-4-nitrophenyl)hexopyranosylamine
- 6-deoxy-N-(2-methyl-5-nitrophenyl)hexopyranosylamine
- 6-deoxy-N-(4-methyl-2-nitrophenyl)hexopyranosylamine
Uniqueness
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)hexopyranosylamine is unique due to the presence of both methyl groups on the nitrophenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-2-nitroanilino)-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-6-4-9(10(16(20)21)5-7(6)2)15-14-13(19)12(18)11(17)8(3)22-14/h4-5,8,11-15,17-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJQLABEQDUQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C(=C2)C)C)[N+](=O)[O-])O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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